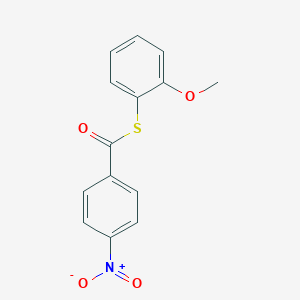
S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate: is an organic compound with the molecular formula C₁₄H₁₁NO₄S It is a derivative of benzene, featuring both methoxy and nitro functional groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of 2-methoxyphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its potential as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and carbothioate groups can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) 4-nitrobenzene-1-carbothioate
- S-(2-Methoxyphenyl) 4-aminobenzene-1-carbothioate
- S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate
Comparison: S-(2-Methoxyphenyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and potential applications. Compared to its analogs, the nitro group in this compound makes it more reactive in redox reactions, while the methoxy group provides stability and solubility in organic solvents. This combination of properties makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
920505-18-6 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
S-(2-methoxyphenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C14H11NO4S/c1-19-12-4-2-3-5-13(12)20-14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 |
InChI Key |
QVRXXCKIQVXGTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















